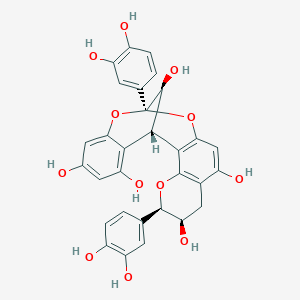
Proanthocyanidin A5'
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proanthocyanidin A5 is a type of proanthocyanidin, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A5, specifically, is an oligomeric form of flavan-3-ols, which are known for their health benefits, including cardiovascular protection, anti-inflammatory effects, and potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A5 typically involves the polymerization of flavan-3-ol units. This can be achieved through chemical synthesis methods that involve the use of catalysts and specific reaction conditions to promote the formation of the desired oligomeric structure. Commonly used methods include:
Gel Filtration Chromatography: This method uses a gel matrix to separate and purify the oligomeric proanthocyanidins based on their size.
Progressive Solvent Precipitation: This method involves the gradual addition of a solvent to precipitate the proanthocyanidins from a solution, allowing for the isolation of specific oligomeric forms.
Industrial Production Methods: Industrial production of proanthocyanidin A5 often involves the extraction of these compounds from natural sources, such as grape seeds, pine bark, and other plant materials. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract proanthocyanidins from plant materials.
Purification: Further purification steps, such as chromatography, are used to isolate and concentrate the specific proanthocyanidin compounds.
Análisis De Reacciones Químicas
Key intermediates:
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| (±)-Leucocyanidin | Precursor for flavan-3,4-diols | |
| 4β-Benzylsulfanylepicatechin | Electrophilic monomer for C4→C8 bonding |
Enzymatic Polymerization
Laccases (LACs) catalyze the oxidative polymerization of flavan-3-ols into Proanthocyanidin A5' and higher oligomers:
-
SmLAC1-mediated polymerization : In Salvia miltiorrhiza, SmLAC1 oxidizes catechin/epicatechin monomers, enabling:
Experimental evidence:
Mass Spectrometry (UPLC/Q-TOF-MS)
-
Fragmentation patterns :
Nuclear Magnetic Resonance (NMR)
Critical ¹H/¹³C NMR shifts for Proanthocyanidin A5':
| Position | δ(¹H) ppm | δ(¹³C) ppm | Assignment |
|---|---|---|---|
| C2-F | 5.32 (s) | 78.3 | Interflavan ether bond |
| C4-F | 4.61 (s) | 37.5 | C4→C8 linkage |
| H-6/8-A | 6.02 (bs) | 95.2 | A-ring meta-coupling |
| Data adapted from |
Reactivity in Solution
Proanthocyanidin A5' participates in:
-
Anthocyanin adduction : In acidic media (e.g., wine), it reacts with anthocyanins to form:
Functional Implications
-
Antioxidant capacity : The ortho-dihydroxy groups on the B-ring enable radical scavenging, with IC₅₀ values 40% lower than B-type analogs .
-
Enzyme inhibition : A5' aggregates digestive enzymes (e.g., pancreatic lipase) via hydrophobic/H-bond interactions, reducing lipid absorption .
Proanthocyanidin A5' exhibits multifaceted reactivity governed by its unique A-type linkages and stereochemistry. Advances in enzymatic synthesis and structural analysis have clarified its biosynthesis and functional roles, positioning it as a critical target for nutraceutical and pharmacological development.
Aplicaciones Científicas De Investigación
Proanthocyanidin A5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the polymerization and depolymerization of flavan-3-ols.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and shelf life of products .
Mecanismo De Acción
The mechanism of action of proanthocyanidin A5 involves its interaction with various molecular targets and pathways. These include:
Antioxidant Activity: Proanthocyanidin A5 scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
Comparación Con Compuestos Similares
Proanthocyanidin A5 can be compared with other similar compounds, such as:
Proanthocyanidin B1: Another oligomeric proanthocyanidin with similar antioxidant properties but different structural characteristics.
Proanthocyanidin C1: A higher oligomer with more complex polymerization, leading to different bioactivities.
Epicatechin and Catechin: Monomeric flavan-3-ols that serve as building blocks for proanthocyanidins
Uniqueness: Proanthocyanidin A5 is unique due to its specific oligomeric structure, which imparts distinct bioactivities and health benefits compared to other proanthocyanidins .
Propiedades
Número CAS |
111466-30-9 |
|---|---|
Fórmula molecular |
C30H24O12 |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
(1S,5R,6R,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29?,30-/m1/s1 |
Clave InChI |
NSEWTSAADLNHNH-DFRNNGSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES isomérico |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
melting_point |
300°C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















